4,4'-(Phenylphosphoryl)bis(N-cyclohexylaniline)
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Overview
Description
4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) is a phosphorus-containing organic compound It is characterized by the presence of a phenylphosphoryl group bonded to two N-cyclohexylaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) typically involves the reaction of phenylphosphonic dichloride with N-cyclohexylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reactants: Phenylphosphonic dichloride and N-cyclohexylaniline.
Solvent: Anhydrous toluene or another suitable organic solvent.
Temperature: The reaction is typically conducted at elevated temperatures (around 80-100°C).
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) can undergo various chemical reactions, including:
Oxidation: The phenylphosphoryl group can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can target the phenylphosphoryl group or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while nitration can introduce nitro groups onto the aromatic rings.
Scientific Research Applications
4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystalline polymers and other advanced materials due to its unique structural properties.
Organic Electronics: The compound serves as a host material in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) involves its interaction with specific molecular targets. The phenylphosphoryl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s behavior in different environments and its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylaniline: Shares the cyclohexylaniline moiety but lacks the phenylphosphoryl group.
4,4’-(Phenylphosphinylidene)bis(N-cyclohexylaniline): Similar structure but with a different phosphorus-containing group.
Uniqueness
4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) is unique due to the presence of the phenylphosphoryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
188650-04-6 |
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Molecular Formula |
C30H37N2OP |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-cyclohexyl-4-[[4-(cyclohexylamino)phenyl]-phenylphosphoryl]aniline |
InChI |
InChI=1S/C30H37N2OP/c33-34(28-14-8-3-9-15-28,29-20-16-26(17-21-29)31-24-10-4-1-5-11-24)30-22-18-27(19-23-30)32-25-12-6-2-7-13-25/h3,8-9,14-25,31-32H,1-2,4-7,10-13H2 |
InChI Key |
BMEWFJUWBZSHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)NC5CCCCC5 |
Origin of Product |
United States |
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